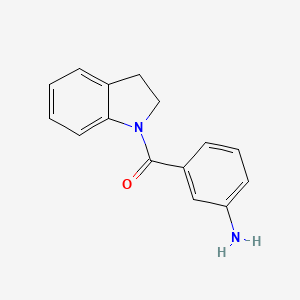
(3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone is a compound that belongs to the class of 2,3-dihydroindole derivatives. These compounds are known for their potential neuroprotective and antioxidant properties . The structure of this compound includes an aminophenyl group and a dihydroindole moiety, which contribute to its unique chemical and biological characteristics.
準備方法
The synthesis of (3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone typically involves the reduction of corresponding indole derivatives. One common method is the chemoselective reduction of functional groups in polyfunctional 2-oxindoles using various boron hydrides . This process can be tailored to achieve the desired compound by adjusting the reaction conditions, such as temperature, solvent, and the type of boron hydride used.
化学反応の分析
(3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Substitution: Substitution reactions involving this compound can introduce different functional groups, potentially altering its biological activity and chemical properties.
Common reagents used in these reactions include boron hydrides for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
(3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone has several scientific research applications, including:
Biology: This compound is studied for its potential effects on biological systems, particularly its neuroprotective and antioxidant activities.
Industry: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
作用機序
The mechanism of action of (3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone involves its interaction with molecular targets and pathways related to neuroprotection and antioxidant activity. The compound is believed to exert its effects by modulating oxidative stress pathways and protecting neurons from damage caused by reactive oxygen species .
類似化合物との比較
(3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone can be compared with other similar compounds, such as:
2,3-Dihydroindole derivatives: These compounds share a similar core structure and exhibit neuroprotective and antioxidant properties.
Melatonin analogs: Compounds like 2-chloromelatonin have similar neuroprotective effects and are used in related research applications.
The uniqueness of this compound lies in its specific chemical structure, which allows for targeted interactions with biological systems and potential therapeutic applications.
生物活性
(3-Aminophenyl)(2,3-dihydro-1H-indol-1-YL)-methanone, a derivative of 2,3-dihydroindole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its neuroprotective and antioxidant properties, which may have implications in treating neurodegenerative diseases and conditions related to oxidative stress.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure features an indole moiety that is known for its pharmacological significance. The presence of the amino group at the 3-position of the phenyl ring enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Modulation of Oxidative Stress : The compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
- Neuroprotection : It may interact with glutamate receptors and other neuroprotective pathways, potentially reducing neuronal apoptosis in models of neurodegeneration .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
| Activity | Description |
|---|---|
| Neuroprotective | Protects neurons from oxidative stress and apoptosis in vitro and in vivo studies. |
| Antioxidant | Scavenges free radicals and reduces oxidative damage in cellular models. |
| Potential Anti-inflammatory | May modulate inflammatory pathways, though more research is needed. |
Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound:
-
Neuroprotection in Animal Models :
- A study demonstrated that administration of this compound significantly reduced neuronal loss in models of Alzheimer's disease by inhibiting oxidative stress pathways.
- Antioxidant Activity :
- Mechanistic Insights :
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Neuroprotective Activity | Antioxidant Potential |
|---|---|---|
| This compound | High | High |
| Melatonin | Moderate | High |
| Resveratrol | Moderate | High |
特性
IUPAC Name |
(3-aminophenyl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-13-6-3-5-12(10-13)15(18)17-9-8-11-4-1-2-7-14(11)17/h1-7,10H,8-9,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSWSKYWTRVQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














